N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
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Overview
Description
N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyrrolidine ring, and a cyclopropane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed via a cyclization reaction involving an amine and a suitable electrophile, such as an alkyl halide.
Coupling of the Pyrazole and Pyrrolidine Rings: This step involves the formation of an amide bond between the pyrazole and pyrrolidine rings, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Cyclopropane Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and pyrrolidine rings, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-fluorophenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
- N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-chlorophenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Uniqueness
N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of functional groups and stereochemistry
Properties
IUPAC Name |
N-[(3S,4R)-1-(1-ethyl-5-methylpyrazole-3-carbonyl)-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-4-26-15(3)11-19(24-26)22(28)25-12-18(16-7-5-14(2)6-8-16)20(13-25)23-21(27)17-9-10-17/h5-8,11,17-18,20H,4,9-10,12-13H2,1-3H3,(H,23,27)/t18-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIQHDNOTOXOCO-AZUAARDMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)N2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC(=N1)C(=O)N2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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